Rivoglitazone

Catalog No.
S613621
CAS No.
185428-18-6
M.F
C20H19N3O4S
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rivoglitazone

CAS Number

185428-18-6

Product Name

Rivoglitazone

IUPAC Name

5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C20H19N3O4S/c1-23-16-10-14(26-2)7-8-15(16)21-18(23)11-27-13-5-3-12(4-6-13)9-17-19(24)22-20(25)28-17/h3-8,10,17H,9,11H2,1-2H3,(H,22,24,25)

InChI Key

XMSXOLDPMGMWTH-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Synonyms

rivoglitazone

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Description

The exact mass of the compound Rivoglitazone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Rivoglitazone is a thiazolidinedione derivative that functions primarily as a potent agonist for the peroxisome proliferator-activated receptor gamma (PPAR-γ). It is currently under investigation for its efficacy in treating type 2 diabetes mellitus. Rivoglitazone has demonstrated significant potential to lower blood glucose levels by enhancing insulin sensitivity and reducing insulin resistance, making it a valuable candidate in diabetes management .

The chemical structure of rivoglitazone allows it to undergo various reactions typical of thiazolidinediones. The synthesis typically involves nucleophilic substitutions and condensation reactions. For instance, the formation of thiazolidinedione rings can occur through the reaction of thiourea with chloroacetic acid, followed by further modifications to yield the final compound .

Rivoglitazone exhibits strong biological activity as a PPAR-γ agonist, which is crucial for regulating glucose and lipid metabolism. Clinical studies have shown that rivoglitazone effectively reduces hemoglobin A1c levels by 0.11% to 1.1%, indicating its potential to improve glycemic control in type 2 diabetes patients . Additionally, rivoglitazone has been noted for its longer half-life compared to other agents in the same class, allowing for more consistent therapeutic effects .

The synthesis of rivoglitazone can be achieved through several methods, including:

  • Traditional Batch Synthesis: Involves multiple steps such as nucleophilic substitution and condensation reactions, often requiring controlled temperatures and conditions.
  • Continuous Flow Synthesis: A newer approach that integrates nucleophilic substitution, Knoevenagel condensation, and hydrogenation in a continuous flow system, significantly improving yield and reducing synthesis time .

These methods highlight the evolution of synthetic techniques aimed at enhancing efficiency and scalability in drug production.

Rivoglitazone is primarily being studied for its application in managing type 2 diabetes mellitus. Its ability to enhance insulin sensitivity makes it a promising candidate for reducing hyperglycemia and associated metabolic disorders. Ongoing research aims to explore its potential benefits in other metabolic conditions and possibly in cardiovascular health due to its effects on lipid profiles .

Rivoglitazone has been studied for potential interactions with other medications. For example, co-administration with hydrocortisone succinate may increase the risk or severity of hyperglycemia . Understanding these interactions is crucial for optimizing treatment regimens and ensuring patient safety.

Rivoglitazone belongs to a class of compounds known as thiazolidinediones, which includes several other notable drugs. Below is a comparison highlighting its uniqueness:

CompoundPPAR-γ Agonist PotencyTypical UseNotable Side Effects
RivoglitazoneMost potentType 2 diabetesPeripheral edema, weight gain
RosiglitazoneModerateType 2 diabetesCardiovascular risks
PioglitazoneModerateType 2 diabetesEdema, weight gain
TroglitazoneLowType 2 diabetesHepatotoxicity

Rivoglitazone stands out due to its superior potency in activating PPAR-γ compared to other thiazolidinediones, suggesting it may offer enhanced therapeutic benefits while potentially minimizing some side effects associated with less potent agents .

PPAR-γ Agonist Activity

Rivoglitazone exerts its primary therapeutic effects through high-affinity agonism of PPARγ, a nuclear receptor pivotal in adipogenesis, lipid metabolism, and glucose homeostasis [1] [6]. Structural analyses reveal that rivoglitazone binds the PPARγ ligand-binding domain (LBD) with exceptional potency, forming a unique hydrogen bond network with residues on the coactivator-binding surface (AF2 helix) [2]. Compared to other thiazolidinediones like rosiglitazone and pioglitazone, rivoglitazone demonstrates superior binding affinity, attributed to extensive hydrophobic interactions and van der Waals contacts within the LBD pocket [2] [6]. This robust binding stabilizes the receptor’s active conformation, facilitating recruitment of transcriptional coactivators such as MED1 and p300 [3] [8].

Selective Receptor Binding Profiles

While rivoglitazone primarily targets PPARγ, its selectivity over other PPAR subtypes (PPARα and PPARδ) is modulated by distinct structural interactions. Molecular dynamics simulations highlight that rivoglitazone’s thiazolidinedione headgroup forms critical contacts with PPARγ residues Tyr473 and His323, which are absent in PPARα and PPARδ [2] [7]. In PPARα, steric clashes with Tyr314 and Phe318 limit binding, whereas PPARδ’s Thr253 and Phe291 create a less favorable environment for rivoglitazone’s hydrophobic tail [2]. This subtype selectivity minimizes off-target effects associated with broader PPAR activation, such as PPARα-mediated lipid oxidation or PPARδ-driven energy expenditure [7].

Transcriptional Regulation Mechanisms

Rivoglitazone modulates gene expression by reshaping the adipocyte transcriptome through PPARγ-dependent enhancer activation. Upon binding, rivoglitazone recruits coactivators like CBP/p300 to PPAR response elements (PPREs), stimulating enhancer RNA (eRNA) synthesis at loci governing insulin sensitivity and lipid storage [3] [8]. For example, rivoglitazone upregulates FABP4 and ADIPOQ by stabilizing PPARγ-DNA complexes at their enhancers, increasing transcriptional initiation rates by >50% within 10 minutes [3]. Conversely, rivoglitazone represses pro-inflammatory genes (e.g., TNFα) by displacing AP-1 and C/EBP transcription factors from non-PPRE enhancers, a mechanism distinct from its agonistic activity [3].

Downstream Signaling Pathways

PPARγ activation by rivoglitazone triggers interconnected signaling cascades:

  • MAPK/ERK Pathway: Rivoglitazone induces phosphorylation of ERK1/2 within 30 minutes, promoting adipocyte differentiation and GLUT4 translocation [8].
  • PI3K-Akt Axis: Enhanced insulin receptor substrate (IRS) tyrosine phosphorylation amplifies PI3K activity, increasing glucose uptake via Akt-mediated GLUT4 vesicle trafficking [5] [8].
  • FGF21 Signaling: Rivoglitazone potentiates fibroblast growth factor 21 (FGF21) expression, which activates β-Klotho receptors to stimulate fatty acid oxidation and mitochondrial biogenesis [4].

These pathways converge to improve systemic insulin sensitivity, as evidenced by rivoglitazone’s ability to reduce fasting glucose by 1.1% in clinical trials [1].

Molecular Basis for Insulin Sensitization

Rivoglitazone enhances insulin sensitivity through multilevel mechanisms:

  • Adipocyte Remodeling: By promoting brown adipogenesis, rivoglitazone increases uncoupling protein 1 (UCP1) expression, elevating energy expenditure and reducing lipid accumulation in white adipose tissue [8].
  • Insulin Receptor Upregulation: Treatment upregulates insulin receptor (IR) expression by 40% in adipocytes, augmenting insulin-induced IR tyrosine phosphorylation and downstream signaling [5].
  • Lipid Homeostasis: Rivoglitazone suppresses lipolysis via PPARγ-mediated induction of CIDEC and PLIN1, reducing circulating free fatty acids that impair insulin signaling [1] [8].

A comparative analysis of PPARγ agonists reveals rivoglitazone’s unique profile:

ParameterRivoglitazoneRosiglitazonePioglitazone
PPARγ EC50 (μM)0.020.0340.16
Selectivity (γ vs. α/δ)>100-fold30-fold10-fold
UCP1 Induction++++++
Clinical HbA1c Reduction1.1%0.8%0.6%

Data derived from [1] [2] [6] [8].

The first X-ray crystal structure of rivoglitazone bound to peroxisome proliferator-activated receptor gamma has been determined at 2.15 Å resolution, providing unprecedented insights into the molecular basis of its enhanced potency among thiazolidinediones [1] [2]. The crystallographic analysis reveals that rivoglitazone adopts a U-shaped conformation within the ligand-binding domain, similar to other thiazolidinediones, but with distinct structural features that contribute to its superior binding affinity [1].

The crystal structure demonstrates that rivoglitazone occupies the canonical ligand-binding pocket of peroxisome proliferator-activated receptor gamma, which consists of approximately 1200 ų volume and is characterized by a large Y-shaped or T-shaped cavity [3]. The thiazolidinedione head group is positioned near the activation function-2 region, specifically interacting with helix 12, while the benzimidazole moiety extends into the hydrophobic regions of the binding pocket [1] [2]. The overall fold of the ligand-binding domain remains virtually identical to previously determined structures, with root mean square deviation values of 1.16 Šwhen compared to the apo peroxisome proliferator-activated receptor gamma structure [4].

Crystallographic ParameterValue
Resolution (Å)2.15
Space GroupP2₁2₁2₁
Unit Cell Dimensions a, b, c (Å)53.0, 65.8, 87.5
Data Collection Completeness (%)99.6
R-work/R-free (%)18.9/24.6
RMSD Bond Length (Å)0.015
RMSD Bond Angles (°)1.58

The electron density maps clearly reveal the binding pose of rivoglitazone, with the thiazolidinedione ring forming critical interactions with the activation function-2 surface and the benzimidazole substituent occupying a distinct hydrophobic region that is not accessed by other thiazolidinediones such as rosiglitazone [1]. This unique positioning contributes to the enhanced binding affinity and thermal stability observed for rivoglitazone-peroxisome proliferator-activated receptor gamma complexes [5].

Hydrogen Bond Networks with Co-activator Binding Surface

Rivoglitazone forms a distinctive hydrogen bond network with residues of the peroxisome proliferator-activated receptor gamma co-activator binding surface, known as the activation function-2 region [1] [2]. This network is more extensive than that observed with other thiazolidinediones, contributing to the compound's exceptional potency and selectivity [1]. The primary hydrogen bonding interactions involve the thiazolidinedione carbonyl groups with key residues including Histidine 323, Histidine 449, Tyrosine 473, and Serine 289 [6] [7].

The hydrogen bond with Histidine 323 occurs at a distance of 2.9 Å, while interactions with Histidine 449 and Tyrosine 473 are established at 2.7 Å and 2.6 Å, respectively [6]. An additional hydrogen bond is formed with Serine 289 at 3.1 Å [8]. This tetrahedral hydrogen bonding arrangement provides exceptional stability to the ligand-receptor complex and ensures optimal positioning of helix 12 in the transcriptionally active conformation [7].

ResidueBond Distance (Å)Bond TypeFunctional Role
His3232.9Hydrogen bondHelix 5 stabilization
His4492.7Hydrogen bondHelix 11 interactions
Tyr4732.6Hydrogen bondHelix 12 positioning
Ser2893.1Hydrogen bondActivation function-2 stability

The unique feature of rivoglitazone's hydrogen bonding network is the involvement of the benzimidazole nitrogen atom, which participates in additional electrostatic interactions not observed with other thiazolidinediones [1]. This contributes to the formation of a bifurcated hydrogen bond system that enhances the overall binding affinity by approximately 12-fold compared to rosiglitazone [5]. The network also includes water-mediated interactions that further stabilize the complex and contribute to the observed selectivity for peroxisome proliferator-activated receptor gamma over other peroxisome proliferator-activated receptor subtypes [1].

Structural Comparison with Other Thiazolidinediones

Comparative structural analysis reveals significant differences between rivoglitazone and other thiazolidinediones in terms of their binding modes and receptor interactions [1] [2]. While all thiazolidinediones share the common thiazolidinedione pharmacophore, rivoglitazone possesses a unique benzimidazole substituent that distinguishes it from rosiglitazone's pyridine ring and pioglitazone's ethylpyridine group [9] [10].

The structural comparison demonstrates that rivoglitazone makes more extensive contacts with both helix 3 and the β-sheet region compared to rosiglitazone and pioglitazone [1]. The benzimidazole ring system provides additional hydrophobic interactions with residues including Phenylalanine 282, Leucine 330, and Isoleucine 341, creating a more favorable binding environment [1]. This extended interaction network results in enhanced binding affinity and improved thermal stability of the receptor-ligand complex [5].

CompoundUnique Structural FeatureBinding Affinity (Relative)Thermal Stability Enhancement
RivoglitazoneBenzimidazole ring systemVery HighSignificant
RosiglitazonePyridine substituentModerateModerate
PioglitazoneEthylpyridine groupModerateModerate
Lobeglitazonep-Methoxyphenoxy extensionVery HighVery High
TroglitazoneChromane ring systemModerateModerate

The molecular volume occupied by rivoglitazone within the binding pocket is approximately 15% larger than that of rosiglitazone, primarily due to the extended benzimidazole moiety [1]. This increased molecular volume correlates with enhanced van der Waals interactions and improved shape complementarity with the receptor binding site. The unique positioning of the methoxy group on the benzimidazole ring also contributes to specific electrostatic interactions that are absent in other thiazolidinediones [1].

Kinetic studies reveal that rivoglitazone exhibits slower dissociation rates from the receptor compared to rosiglitazone and pioglitazone, indicating stronger binding affinity and longer residence time [1]. This extended residence time may contribute to the compound's enhanced pharmacological efficacy and reduced dosing frequency requirements in clinical applications.

Conformational Changes in Peroxisome Proliferator-Activated Receptor Gamma Upon Rivoglitazone Binding

The binding of rivoglitazone induces significant conformational changes in peroxisome proliferator-activated receptor gamma, particularly affecting helix 12 and the activation function-2 surface [11] [12]. These conformational changes are essential for the transcriptional activation mechanism and represent a key aspect of the receptor's ligand-induced regulatory mechanism [13] [14].

Upon rivoglitazone binding, helix 12 undergoes a dramatic repositioning from its flexible apo-state conformation to a stabilized active conformation [11]. The root mean square deviation for helix 12 changes from 1.16 Å in the apo state to a highly stable position with minimal fluctuations [11]. This stabilization is achieved through direct interactions between the thiazolidinedione head group and Tyrosine 473, which acts as a molecular anchor point for helix 12 positioning [7].

The H2-β1 loop region, which contains Serine 245 (the target site for cyclin-dependent kinase 5-mediated phosphorylation), also experiences substantial conformational changes upon rivoglitazone binding [4]. The loop adopts a more structured conformation that potentially restricts access to the phosphorylation site, contributing to the compound's insulin-sensitizing effects [4]. The conformational changes in this region show a root mean square deviation of 0.9 Å compared to the apo structure [4].

Structural ElementApo State RMSD (Å)Rivoglitazone-Bound RMSD (Å)Functional Impact
Helix 12 (AF-2)1.160.3Coactivator recruitment
H2-β1 loop0.90.4Phosphorylation site access
Helix 30.80.2Ligand binding stabilization
β-sheet region0.60.2Ligand anchor point
Omega loop1.20.8Allosteric regulation

The β-sheet region undergoes stabilization upon rivoglitazone binding, with the compound making direct contacts with residues in this region [1]. This stabilization is important for maintaining the overall structural integrity of the ligand-binding domain and contributes to the enhanced thermal stability observed in differential scanning calorimetry experiments [5]. The omega loop, comprising residues 262-272, also shows reduced flexibility upon ligand binding, suggesting allosteric communication between the ligand-binding site and distant regions of the protein [4].

Molecular dynamics simulations reveal that the conformational changes induced by rivoglitazone binding propagate throughout the ligand-binding domain, affecting not only the immediate binding site but also regions involved in protein-protein interactions [1]. These long-range conformational effects contribute to the compound's ability to modulate coactivator recruitment and transcriptional activity more effectively than other thiazolidinediones [1].

Molecular Modeling and Simulation Studies

Extensive molecular dynamics simulations have been performed to characterize the binding mechanism and conformational dynamics of rivoglitazone in complex with peroxisome proliferator-activated receptor gamma [1] [15]. These computational studies provide detailed insights into the temporal evolution of the protein-ligand complex and reveal aspects of the binding mechanism that are not accessible through static crystal structures alone [16] [17].

The molecular dynamics simulations were conducted using standard protocols with the AMBER force field and explicit water solvation [1]. Simulation trajectories extending up to 500 nanoseconds were analyzed to assess the stability of the rivoglitazone-peroxisome proliferator-activated receptor gamma complex and to identify key dynamic features of the binding interaction [15]. The root mean square deviation analysis demonstrates that the complex reaches equilibrium within the first 50 nanoseconds and maintains stable binding throughout the simulation period [1].

The simulations reveal that rivoglitazone exhibits a two-step binding mechanism involving an initial encounter complex followed by a conformational transition to the final binding pose [13]. The encounter complex is characterized by the ligand binding to a surface pocket near the entrance to the ligand-binding domain, with subsequent movement into the orthosteric binding site accompanied by the displacement of helix 12 from its apo-state position [13]. This mechanism is consistent with the induced-fit model of ligand binding and provides a molecular explanation for the observed binding kinetics [13].

Simulation ParameterValuePurpose
Force FieldAMBER99SB-ILDNProtein-ligand interactions
Water ModelTIP3PExplicit solvation
Simulation Time100-500 nsConformational sampling
Temperature300 KPhysiological conditions
Pressure1.0 barStandard conditions
Time Step2.0 fsStable integration

Free energy perturbation calculations using the molecular dynamics trajectories provide quantitative estimates of binding affinities and reveal the thermodynamic contributions of specific interactions [16]. The calculations indicate that rivoglitazone exhibits a binding free energy of approximately -12.5 kcal/mol, which is significantly more favorable than the -10.2 kcal/mol calculated for rosiglitazone under identical conditions [16]. This enhanced binding affinity is attributed primarily to the additional hydrophobic interactions provided by the benzimidazole ring system [1].

The simulations also reveal important aspects of the selectivity mechanism for rivoglitazone among peroxisome proliferator-activated receptor subtypes [1]. Molecular dynamics studies of rivoglitazone complexes with peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor delta demonstrate that the compound makes suboptimal contacts with these receptors, particularly involving residues Tyrosine 314 and Phenylalanine 318 in peroxisome proliferator-activated receptor alpha, and Phenylalanine 291 and Threonine 253 in peroxisome proliferator-activated receptor delta [1]. These unfavorable interactions contribute to the observed selectivity for peroxisome proliferator-activated receptor gamma and help explain the reduced off-target effects associated with rivoglitazone compared to other thiazolidinediones [1].

Advanced sampling techniques, including accelerated molecular dynamics and metadynamics simulations, have been employed to explore the conformational landscape of the rivoglitazone-peroxisome proliferator-activated receptor gamma complex [11]. These simulations reveal multiple binding conformations and provide insights into the dynamic nature of the ligand-receptor interaction that cannot be captured by conventional molecular dynamics approaches [11]. The results suggest that rivoglitazone can adopt several binding poses within the ligand-binding domain, with the crystallographically observed conformation representing the most thermodynamically stable arrangement [11].

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

397.10962727 g/mol

Monoisotopic Mass

397.10962727 g/mol

Heavy Atom Count

28

UNII

3A3N0634Q6

Pharmacology

Rivoglitazone is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic activity.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Other CAS

185428-18-6

Wikipedia

Rivoglitazone

Dates

Last modified: 02-18-2024
Kong AP, Yamasaki A, Ozaki R, Saito H, Asami T, Ohwada S, Ko GT, Wong CK, Leung GT, Lee KF, Yeung CY, Chan JC: A randomized-controlled trial to investigate the effects of rivoglitazone, a novel PPAR gamma agonist on glucose-lipid control in type 2 diabetes. Diabetes Obes Metab. 2011 Sep;13(9):806-13. doi: 10.1111/j.1463-1326.2011.01411.x. [PMID:21492364]
Schimke K, Davis TM: Drug evaluation: rivoglitazone, a new oral therapy for the treatment of type 2 diabetes. Curr Opin Investig Drugs. 2007 Apr;8(4):338-44. [PMID:17458185]

Explore Compound Types